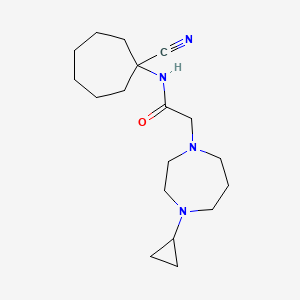
N-(1-cyanocycloheptyl)-2-(4-cyclopropyl-1,4-diazepan-1-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-cyanocycloheptyl)-2-(4-cyclopropyl-1,4-diazepan-1-yl)acetamide, also known as CPP-115, is a compound that belongs to the class of GABA aminotransferase inhibitors. It is a potent and selective inhibitor of the enzyme GABA aminotransferase, which is responsible for the breakdown of the neurotransmitter gamma-aminobutyric acid (GABA) in the brain. CPP-115 has been extensively studied for its potential use in the treatment of various neurological disorders.
Wirkmechanismus
N-(1-cyanocycloheptyl)-2-(4-cyclopropyl-1,4-diazepan-1-yl)acetamide works by inhibiting the enzyme GABA aminotransferase, which is responsible for the breakdown of GABA in the brain. By inhibiting this enzyme, this compound increases the levels of GABA in the brain, which leads to anxiolytic and anticonvulsant effects.
Biochemical and Physiological Effects:
This compound has been shown to increase GABA levels in the brain, which leads to anxiolytic and anticonvulsant effects. It has also been shown to improve cognitive function in animal models of Alzheimer's disease. This compound has a high affinity for GABA aminotransferase and is selective for this enzyme, which makes it a promising drug candidate for the treatment of various neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of N-(1-cyanocycloheptyl)-2-(4-cyclopropyl-1,4-diazepan-1-yl)acetamide is its high selectivity for GABA aminotransferase, which makes it a promising drug candidate for the treatment of various neurological disorders. However, one of the limitations of this compound is its poor solubility in water, which makes it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for the study of N-(1-cyanocycloheptyl)-2-(4-cyclopropyl-1,4-diazepan-1-yl)acetamide. One direction is to investigate its potential use in the treatment of other neurological disorders such as schizophrenia and bipolar disorder. Another direction is to develop more soluble analogs of this compound that can be easily administered in vivo. Finally, further studies are needed to investigate the long-term effects of this compound on cognitive function and behavior.
Synthesemethoden
N-(1-cyanocycloheptyl)-2-(4-cyclopropyl-1,4-diazepan-1-yl)acetamide can be synthesized using a multistep process that involves the reaction of 1-cyanocycloheptanone with 4-cyclopropyl-1,4-diazepane-1-carboxylic acid, followed by the addition of acetic anhydride and ammonium acetate. The final product is obtained after purification using column chromatography.
Wissenschaftliche Forschungsanwendungen
N-(1-cyanocycloheptyl)-2-(4-cyclopropyl-1,4-diazepan-1-yl)acetamide has been studied extensively for its potential use in the treatment of various neurological disorders such as epilepsy, anxiety, and depression. It has been shown to increase GABA levels in the brain, which leads to anxiolytic and anticonvulsant effects. This compound has also been shown to improve cognitive function in animal models of Alzheimer's disease.
Eigenschaften
IUPAC Name |
N-(1-cyanocycloheptyl)-2-(4-cyclopropyl-1,4-diazepan-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30N4O/c19-15-18(8-3-1-2-4-9-18)20-17(23)14-21-10-5-11-22(13-12-21)16-6-7-16/h16H,1-14H2,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEVBZRMPGKSSMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)(C#N)NC(=O)CN2CCCN(CC2)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-amino-1-(2-fluorophenethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile](/img/structure/B2830474.png)
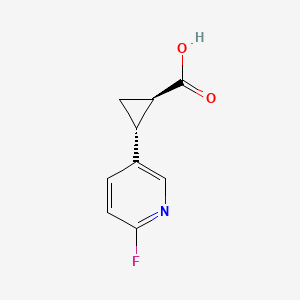
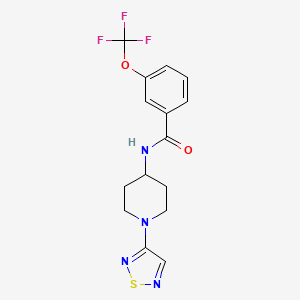

![3-ethyl-1H,2H,3H,4H,5H-pyrido[3,4-b][1,4]diazepin-2-one](/img/structure/B2830482.png)
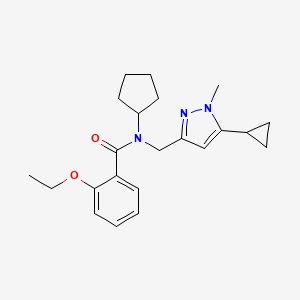
![2-(2-methoxyphenyl)-N-{1-[6-(trifluoromethyl)-4-pyrimidinyl]-4-piperidyl}acetamide](/img/structure/B2830487.png)

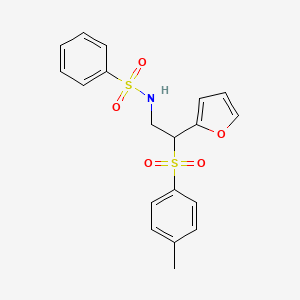
![1-(3-chloro-4-methylphenyl)-8-methyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2830491.png)
![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)furan-3-carboxamide](/img/structure/B2830493.png)
![9-(furan-2-ylmethyl)-1-methyl-3-(3-phenylpropyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2830494.png)
![Sodium (R)-1-[1-(tert-butoxycarbonyl)piperidin-3-yloxy]cyclobutanecarboxylate](/img/structure/B2830495.png)
![N-(4-fluorobenzyl)-2-({4-oxo-3-[3-(propan-2-yloxy)propyl]-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2830497.png)
